molecular formula C8H17NO4 B14265539 2-(2-Methoxyethoxy)ethyl dimethylcarbamate CAS No. 141656-31-7

2-(2-Methoxyethoxy)ethyl dimethylcarbamate

Cat. No.: B14265539
CAS No.: 141656-31-7
M. Wt: 191.22 g/mol
InChI Key: XFLWUXCWIYJVQW-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl dimethylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both ether and carbamate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethyl dimethylcarbamate typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

2-(2-Methoxyethoxy)ethanol+Dimethylcarbamoyl chloride2-(2-Methoxyethoxy)ethyl dimethylcarbamate+HCl\text{2-(2-Methoxyethoxy)ethanol} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(2-Methoxyethoxy)ethanol+Dimethylcarbamoyl chloride→2-(2-Methoxyethoxy)ethyl dimethylcarbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl dimethylcarbamate has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)ethyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The ether group enhances the compound’s solubility and facilitates its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanol: A related compound with similar ether functionality but lacking the carbamate group.

    Dimethylcarbamoyl chloride: A precursor used in the synthesis of carbamates.

    Tetraethylene glycol dimethyl ether: Another ether compound with multiple ethylene glycol units.

Uniqueness

2-(2-Methoxyethoxy)ethyl dimethylcarbamate is unique due to its combination of ether and carbamate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

141656-31-7

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethyl N,N-dimethylcarbamate

InChI

InChI=1S/C8H17NO4/c1-9(2)8(10)13-7-6-12-5-4-11-3/h4-7H2,1-3H3

InChI Key

XFLWUXCWIYJVQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OCCOCCOC

Origin of Product

United States

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